Proximicin A
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11N3O6 |
|---|---|
Molecular Weight |
293.23 g/mol |
IUPAC Name |
methyl N-[5-[(5-carbamoylfuran-3-yl)carbamoyl]furan-3-yl]carbamate |
InChI |
InChI=1S/C12H11N3O6/c1-19-12(18)15-7-3-9(21-5-7)11(17)14-6-2-8(10(13)16)20-4-6/h2-5H,1H3,(H2,13,16)(H,14,17)(H,15,18) |
InChI Key |
LUNJGRUKBOURFM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=COC(=C1)C(=O)NC2=COC(=C2)C(=O)N |
Synonyms |
proximicin A |
Origin of Product |
United States |
Overview of Proximicin a Research Landscape
Origin and Discovery of Proximicin A
The discovery of this compound is rooted in the exploration of marine microbial diversity, a field that continues to yield novel chemical entities with therapeutic potential.
This compound was first identified as part of a family of three novel compounds, the proximicins, isolated from the marine actinomycete Verrucosispora strain MG-37. researchgate.netnih.govcapes.gov.brtypeset.io It was also independently detected in another marine strain, "Verrucosispora maris" AB-18-032, which is also known to produce abyssomicins. researchgate.netnih.govasm.org These strains were sourced from marine environments, highlighting the potential of marine actinobacteria as producers of unique secondary metabolites. researchgate.netasm.org
| Producing Strain | Type | Source Organism |
| MG-37 | Marine Actinomycete | Verrucosispora sp. |
| AB-18-032 | Marine Actinomycete | "Verrucosispora maris" |
The proximicin family, including this compound, is classified as aminofuran antibiotics. researchgate.netnih.govcapes.gov.brtypeset.io A defining and characteristic structural feature of these compounds is the presence of 4-amino-furan-2-carboxylic acid, which was a previously unknown γ-amino acid at the time of its discovery. researchgate.netnih.govtypeset.ioaacrjournals.org This unique structural motif distinguishes the proximicins from other classes of antibiotics. aacrjournals.org
Structurally, this compound and its analogs bear a resemblance to the pyrrolamidone antibiotics, such as Netropsin (B1678217) and Distamycin. researchgate.netaacrjournals.org This similarity is attributed to their oligoamide backbones. However, despite this structural parallel, their biological mechanisms differ significantly. While Netropsin and Distamycin are known to bind to the minor groove of DNA, this compound's cytostatic effects are believed to occur through different, non-DNA-binding pathways. aacrjournals.org
Significance and Research Focus of this compound
The scientific interest in this compound stems primarily from its potent biological activities, which suggest potential applications in medicine.
This compound is being investigated for its potential as a therapeutic agent, particularly in oncology. mdpi.com Studies have evaluated its properties for drug development, with in silico models suggesting it has favorable characteristics for a medication candidate. ipsintelligentsia.com For instance, this compound is predicted to have high gastrointestinal absorption and is not a substrate for P-glycoprotein, which is often involved in multidrug resistance in cancer cells. ipsintelligentsia.com This profile makes it a promising candidate for further development. ipsintelligentsia.comontosight.ai
The research focus on this compound is heavily concentrated on its anticancer properties. researchgate.netnih.govtypeset.io While it exhibits only weak antibacterial activity, it demonstrates a strong cytostatic, or growth-inhibiting, effect against various human tumor cell lines. researchgate.netnih.govtypeset.io Its activity has been noted in several cancer models, including glioblastoma and breast cancer. mdpi.com Preliminary biological evaluations have shown that proximicins can possess significantly higher cytotoxicity than Netropsin and Distamycin. aacrjournals.org This potent anticancer activity has established this compound as an attractive target for synthetic chemistry and further biological investigation. aacrjournals.org
| Cancer Cell Line | Type of Cancer | Observed Effect |
| AGS | Human Gastric Adenocarcinoma | Cytostatic Effect researchgate.net |
| HepG2 | Human Hepatocellular Carcinoma | Cytostatic Effect researchgate.net |
| MCF 7 | Human Breast Carcinoma | Less Sensitive Cytostatic Effect researchgate.net |
| U-87 MG | Glioblastoma | Cytotoxicity aacrjournals.org |
| MDA-MB-231 | Breast Carcinoma | Cytotoxicity aacrjournals.org |
| L1236 | Hodgkin's Lymphoma | Apoptosis Induction aacrjournals.org |
| Jurkat 16 | T-cell Leukemia | Apoptosis Induction aacrjournals.org |
Biosynthetic Pathways of Proximicin a
Microbial Producers and Genetic Characterization
The journey to understanding Proximicin A's biosynthesis begins with the identification and genetic analysis of the microorganisms that produce it.
Elucidation from Verrucosispora strain MG-37 and Verrucosispora maris AB-18-032
This compound, along with its analogues Proximicin B and C, was first isolated from the marine actinomycete Verrucosispora strain MG-37. nih.govontosight.ai This strain was recovered from a sediment sample collected in the Atlantic Ocean. nih.gov Concurrently, this compound was also identified in cultures of another marine strain, Verrucosispora maris AB-18-032, which is also known for producing abyssomicins. nih.govontosight.ai This particular strain was isolated from a deep-sea sediment sample from the Sea of Japan. figshare.comacs.org The production of proximicins by these distinct marine Verrucosispora strains highlights the specialized metabolic capabilities within this genus. aacrjournals.orgacs.org Another strain, Verrucosispora sp. FIM06054, was also found to produce this compound. researchgate.net
Genome Sequencing and Identification of Putative Biosynthetic Gene Clusters
To unravel the genetic blueprint for proximicin synthesis, the complete genome of Verrucosispora maris AB-18-032 was sequenced. acs.orgnih.govcapes.gov.br This genomic exploration was aimed at understanding the biosynthesis of both proximicins and abyssomicins to facilitate bioengineering efforts. acs.orgcapes.gov.br Through genome mining of V. maris AB-18-032 and the sequencing and annotation of the second producer, Verrucosispora sp. strain MG-37, a putative proximicin biosynthesis (ppb) gene cluster was identified. aacrjournals.org
Initially, it was thought that the biosynthesis of proximicins might be analogous to that of congocidine (B231845), a structurally similar pyrrole-containing compound. aacrjournals.org However, genomic analysis revealed that no common gene clusters mimicked the congocidine pathway, suggesting a unique biosynthetic route for proximicins. aacrjournals.org The identified ppb cluster is notable for containing genes that encode Non-Ribosomal Peptide Synthetase (NRPS) enzymes. aacrjournals.org Further research involving another producer, Verrucosispora sp. strain FIM060022, also included genome sequencing to predict the biosynthetic pathways of its secondary metabolites, including this compound. nih.gov
Enzymatic Machinery and Biochemical Precursors
The synthesis of the this compound molecule is dependent on a modular enzymatic assembly line that selects, activates, and links specific chemical precursors.
Role of Non-Ribosomal Peptide Synthetase (NRPS) Enzymes
This compound is classified as a non-ribosomal peptide, a class of natural products synthesized by large, multi-enzyme complexes called Non-Ribosomal Peptide Synthetases (NRPSs). figshare.comnih.gov These NRPS systems function as molecular assembly lines. aacrjournals.orgresearchgate.net They are composed of a series of modules, where each module is responsible for the incorporation of a specific amino acid monomer into the growing peptide chain. nih.govresearchgate.net The identified putative proximicin biosynthesis (ppb) cluster contains the NRPS enzymes essential for constructing the proximicin backbone. aacrjournals.org This enzymatic machinery allows for the incorporation of not just standard proteinogenic amino acids, but also unusual building blocks, a hallmark of non-ribosomal peptides. nih.gov
Characterization of Adenylation (A)-Domain Enzymes (e.g., Ppb120)
Within the modular NRPS machinery, the adenylation (A) domains act as the crucial "gate-keepers". aacrjournals.org These domains are responsible for recognizing and activating the specific carboxylic acid or amino acid substrates by converting them into aminoacyl-AMP intermediates, a process that consumes ATP. nih.gov The activated monomer is then transferred to an adjacent carrier protein domain within the NRPS module.
To understand the biosynthesis of proximicins, the four A-domains within the identified ppb gene cluster were investigated. aacrjournals.org One of these, Ppb120, demonstrated novel activity, showing a high degree of promiscuity by accepting various heterocycle-containing precursors. aacrjournals.org This discovery was significant as it presented a potential route to novel compounds containing heterocyclic chemistry. aacrjournals.org In contrast, other A-domains in the cluster, such as ppb195 and ppb210, were difficult to purify in their active forms, while the ppb220 A-domain, located at the edge of the cluster, was found to be inactive, suggesting it may lie outside the core biosynthetic machinery. aacrjournals.org
Molecular Mechanisms of Action of Proximicin a
Cellular and Subcellular Modulations
Proximicin A and its analogues exert their anticancer effects by intervening in critical pathways that control cell division and programmed cell death. These interventions lead to the arrest of the cell cycle, activation of tumor suppressor proteins, and the induction of apoptosis in specific cancer cell lines.
Induction of Cell Cycle Arrest (G1 Phase Accumulation) in Carcinoma Cells
A primary mechanism of the antitumor activity of the proximicin family is the induction of cell cycle arrest, specifically leading to an accumulation of cells in the G0/G1 phase. nih.gov This cytostatic effect prevents cancer cells from progressing to the DNA synthesis (S) phase and subsequent mitosis, thereby inhibiting proliferation. researchgate.net By halting the cell cycle at this critical checkpoint, proximicins effectively disrupt the uncontrolled division that characterizes cancer cells.
Activation and Up-regulation of Cell-Cycle Regulatory Proteins (e.g., p53, p21)
The induction of cell cycle arrest by proximicins is directly linked to their ability to modulate key regulatory proteins. Studies have shown that this compound, B, and C induce the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase (CDK) inhibitor p21. nih.govnih.gov The p53 protein, often termed the "guardian of the genome," plays a crucial role in preventing cancer formation. researchgate.net Upon activation, p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. researchgate.netyoutube.com One of its primary methods for inducing cell cycle arrest is by transcriptionally activating the CDKN1A gene, which produces the p21 protein. researchgate.net The p21 protein then binds to and inhibits cyclin-CDK complexes, which are essential for the progression from the G1 to the S phase, thus enforcing the G1 arrest. nih.govresearchgate.net Proximicin C, a close analogue of this compound, has been specifically observed to cause the up-regulation of p53 and p21 in gastric adenocarcinoma cells. nih.gov
Apoptosis Induction in Lymphoma and Leukemia Cell Lines
In addition to halting cell proliferation, proximicins can also trigger programmed cell death, or apoptosis, in specific cancer types. Research on the biological activity of the proximicin family has demonstrated that Proximicin B is capable of inducing apoptosis in both Hodgkin's lymphoma and T-cell leukemia cell lines. nih.gov This pro-apoptotic activity is a critical component of its therapeutic potential, as it leads to the elimination of malignant cells. The extrinsic pathway of apoptosis is a key mechanism for eliminating cancer cells and can be activated independently of p53, offering a therapeutic advantage in tumors where p53 is mutated or inactive. jci.org
Disruption of Essential Cellular Processes in Pathogens and Cancer Cells
The unique structural element of proximicins, the 4-amino-furan-2-carboxylic acid, is central to their biological activity. nih.govresearchgate.net This furan (B31954) moiety is found in numerous bioactive compounds with a wide range of therapeutic effects, including antimicrobial and anticancer properties. utripoli.edu.ly The mechanisms associated with furan-containing compounds can involve membranolytic effects and mitochondrial modification, which disrupt essential cellular processes. utripoli.edu.ly While the precise downstream effects of this compound are still under investigation, its analogue, Proximicin B, has demonstrated significant growth inhibition against several strains of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that proximicins can effectively interfere with vital processes in both pathogenic bacteria and cancer cells.
Distinct Mode of Action from DNA-Binding Analogues
Proximicins share structural similarities with pyrrolamidine antibiotics like netropsin (B1678217) and distamycin, which are known to exert their antitumor effects by binding to the minor groove of DNA. researchgate.net However, despite these similarities, a key distinction in the mechanism of action for proximicins has been identified.
Comparison with Pyrrolamidone Antibiotics' Mechanism
This compound, along with its counterparts Proximicin B and C, shares structural similarities with DNA-binding agents like netropsin and distamycin. aacrjournals.org Structurally analogous to pyrrolamidone antibiotics, this compound's antitumor activity stems from its ability to selectively bind to AT-rich DNA sequences. researchgate.netresearchgate.net This binding action leads to the induction of cell cycle arrest, which effectively halts the progression of cancer cells into the DNA replication and division phases. researchgate.netresearchgate.net This mechanism of targeting the minor groove of DNA is a characteristic shared with pyrrolamidone antibiotics, highlighting a common mode of action in their anticancer effects.
Computational Modeling and Simulation of this compound Interactions
Computational methods have become instrumental in understanding the molecular behavior of complex compounds like this compound. researchgate.net These approaches allow for the prediction of binding energies, pharmacokinetic properties, and the optimization of lead compounds in drug discovery. researchgate.net
Density Functional Theory (DFT) Simulations of pH-Responsive Systems
Density Functional Theory (DFT) simulations have been employed to investigate the pH-responsive mechanisms of systems involving this compound. researchgate.netresearchgate.net One such study focused on a carbon dot (CD) conjugated with this compound (PROXI), a system designed for targeted cancer therapy. researchgate.netresearchgate.net The rationale behind this design is to facilitate the release of the drug in the acidic microenvironment characteristic of tumor sites. researchgate.netresearchgate.net
Using the B3LYP-D3BJ functional and 6-311G (d, p) basis set, researchers optimized the geometry of the CD@PROXI conjugate under both neutral and acidic conditions. The simulations centered on a pH-sensitive C=N bond, which can exist in two different protonation states, to understand the dissociation mechanism. researchgate.netresearchgate.net
Analysis of Molecular Orbitals, HOMO-LUMO Gap, and Electronic Reactivity
The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic reactivity of a molecule. irjweb.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.netwuxiapptec.com
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, characterizing the molecule as "hard." irjweb.comedu.krd Conversely, a small gap indicates lower stability and higher chemical reactivity, characterizing the molecule as "soft." irjweb.comedu.krd This energy gap is instrumental in explaining charge transfer interactions within the molecule. irjweb.com For the this compound-carbon dot conjugate, the HOMO-LUMO gap was a key parameter evaluated in DFT simulations to understand its pH-responsive behavior. researchgate.netresearchgate.net
Table 1: Key Concepts in Molecular Orbital Analysis
| Concept | Description | Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital. The outermost orbital containing electrons. | Represents the ability of a molecule to donate an electron. researchgate.netajchem-a.com |
| LUMO | Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons. | Represents the ability of a molecule to accept an electron. researchgate.netajchem-a.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A crucial indicator of molecular stability and chemical reactivity. irjweb.comresearchgate.net |
Investigations using Density of States (DOS) and Electrostatic Potential (ESP) Analyses
Density of States (DOS) analysis provides information about the distribution of energy levels within a molecular system and can be correlated with the HOMO-LUMO gap. researchgate.net
Electrostatic Potential (ESP) analysis is a valuable tool for understanding and predicting intermolecular interactions. deeporigin.com ESP maps visualize the three-dimensional charge distribution of a molecule, identifying regions of positive and negative electrostatic potential. deeporigin.comlibretexts.org Typically, red-colored areas indicate negative potential (electron-rich regions, attractive to protons), while blue-colored areas represent positive potential (electron-poor regions, repulsive to protons). researchgate.netlibretexts.orgresearchgate.net These maps are crucial for predicting how a molecule will interact with its biological targets by identifying complementary electrostatic regions. deeporigin.com In the study of the this compound conjugate, ESP analysis was used to probe the electron-rich areas and understand the forces acting on the molecule's charge cloud. researchgate.netresearchgate.netresearchgate.net
Non-Covalent Interaction (NCI) and Electron Localization Function (ELF) Studies
Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize weak interactions within and between molecules. nih.govmedjchem.com This technique is particularly useful for studying biological systems where non-covalent forces play a critical role. nih.gov The analysis can distinguish between different types of interactions, such as bonding, van der Waals, and repulsive interactions, which are often color-coded in 3D plots for clarity. researchgate.net
The Electron Localization Function (ELF) provides a way to map the regions of a molecule where electron pairs are localized, such as in covalent bonds and lone pairs. nih.govjussieu.fr It is a valuable tool for understanding the chemical bond and is often used in conjunction with NCI analysis to provide a comprehensive picture of bonding and interactions. nih.govmedjchem.com Both NCI and ELF analyses were performed on the this compound-carbon dot system to elucidate the types of interactions governing the conjugate's structure and its pH-dependent dissociation. researchgate.netresearchgate.net
Biological Target Identification and Interaction Dynamics for Proximicin a
Identification of Specific Receptor Binding Partners
Research has identified Proximicin A as a binder to Human Epidermal Growth Factor Receptor 2 (HER2), a protein that plays a role in the development of aggressive breast cancer. researchgate.netresearchgate.netmdpi.com In-silico studies have shown that this compound, along with its analogs Proximicin B and C, can efficiently bind to HER2. ipsintelligentsia.comresearchgate.net This interaction is significant because HER2 is a well-established therapeutic target in certain types of breast cancer. ipsintelligentsia.comipsintelligentsia.com The binding of this compound to HER2 suggests its potential as a candidate for targeted cancer therapy. researchgate.netmdpi.com
To visualize and analyze the binding between this compound and its target, researchers have employed molecular docking simulations. ipsintelligentsia.com These computational methods predict the binding affinity and orientation of this compound within the HER2 protein's binding site. ipsintelligentsia.comnih.gov Docking studies revealed that this compound has a strong binding affinity for HER2, with a calculated vina score of -8.6. researchgate.netipsintelligentsia.com This score indicates a more potent binding to HER2 than the established cancer drug Talazoparib, which scored -8.5. researchgate.netresearchgate.net These simulations are crucial for understanding the protein-ligand interactions that underpin the biological activity of this compound. ipsintelligentsia.com
Characterization of Ligand-Target Binding Sites
The stability of the this compound-HER2 complex is attributed to a combination of specific non-covalent interactions, including hydrogen bonds, hydrophobic contacts, and pi-stacking. ipsintelligentsia.comresearchgate.net
Hydrogen bonds are crucial for the specific recognition and binding of a ligand to its protein target. nih.gov Molecular docking analyses show that this compound forms four significant hydrogen bonds with amino acid residues in the HER2 binding site. ipsintelligentsia.com These contacts occur with GLU-770A, SER-783A, THR-862A, and ASP-863A, contributing to the stable binding of the compound. ipsintelligentsia.com
In addition to hydrogen bonds, hydrophobic interactions play a significant role in the binding of this compound to HER2. ipsintelligentsia.comresearchgate.net The compound establishes two key hydrophobic interactions with the amino acid residues VAL-734A and LYS-753A. ipsintelligentsia.com These interactions with hydrophobic amino acids within the binding site contribute to a higher binding affinity. ipsintelligentsia.comresearchgate.net
Pi-stacking is another important non-covalent interaction observed between this compound and HER2. ipsintelligentsia.comwikipedia.orgnih.gov Specifically, a T-shaped pi-stacking interaction occurs between the aromatic ring of this compound and the phenylalanine residue at position 864 (PHE-864A) of the HER2 protein. ipsintelligentsia.com This type of interaction is a known factor in the binding of ligands to protein active sites. nih.govnih.gov
Table of Interactions for this compound with HER2
| Interaction Type | Interacting HER2 Residue |
| Hydrogen Bond | GLU-770A |
| Hydrogen Bond | SER-783A |
| Hydrogen Bond | THR-862A |
| Hydrogen Bond | ASP-863A |
| Hydrophobic | VAL-734A |
| Hydrophobic | LYS-753A |
| Pi Stacking | PHE-864A |
Synthetic Strategies and Analogues of Proximicin a
Total Synthesis Methodologies
The total synthesis of proximicins has been a subject of considerable research, aiming to provide sufficient material for biological evaluation and to develop more efficient synthetic pathways than those initially reported.
Initial synthetic efforts towards the proximicins were hampered by low yields of key intermediates. researchgate.net Subsequent research has focused on developing shorter and more efficient routes. acs.orgfigshare.com A key achievement in this area was the development of a novel synthetic route that enabled the production of sufficient quantities of pure proximicins A, B, and C for extensive in vitro evaluation of their antitumor and antimicrobial properties. researchgate.netaacrjournals.org This improved synthesis was crucial for overcoming the limitations of earlier methods, which struggled to produce the final products in high yields. researchgate.net
The total synthesis of all three proximicins (A, B, and C) has been successfully accomplished, marking a significant step in the exploration of this class of compounds. acs.orgfigshare.comaacrjournals.org These synthetic efforts have not only provided access to the natural products themselves but have also paved the way for the synthesis of novel analogues. acs.orgfigshare.com
A critical component of the proximicin structure is the unusual α-amino acid, 4-aminofuran-2-carboxylic acid. acs.orgaacrjournals.org The development of a short and efficient synthesis for this key building block, in an orthogonally protected form, was a breakthrough that facilitated the first total synthesis of the proximicins. acs.org
One of the most important precursor molecules is methyl 4-Boc-aminofuran-2-carboxylate. An efficient, three-step synthesis of this compound has been developed, proceeding in good yield. nih.gov This precursor serves as the characteristic repetitive unit in the construction of the proximicin backbone. nih.govuea.ac.uk The successful synthesis of this key intermediate was a crucial step towards the total synthesis of the proximicin family. aacrjournals.orgresearchgate.net
To improve the efficiency of the synthesis, specific reaction steps have been optimized. A notable example is the use of an optimized copper-catalyzed amidation method. nih.govmolaid.com This method was instrumental in the efficient preparation of the key precursor, methyl 4-Boc-aminofuran-2-carboxylate. nih.govuea.ac.uk Copper-catalyzed C-N cross-coupling reactions have been successfully applied to bromo-substituted furans, demonstrating the utility of this methodology in constructing the core structure of the proximicins. researchgate.net The development of such catalytic methods is crucial for creating more efficient and scalable synthetic processes. acs.orgorganic-chemistry.orgrsc.org
Sustainable Synthesis Approaches
In line with the growing emphasis on green chemistry, researchers have explored sustainable methods for producing Proximicin A, moving away from traditional synthetic routes that rely on petrochemicals. bohrium.com
A significant advancement in the sustainable synthesis of this compound has been the use of chitin (B13524) as a renewable starting material. bohrium.comnih.govsoton.ac.uk Chitin, an abundant biopolymer found in crustacean shells, can be converted into valuable nitrogen-containing platform chemicals. researchgate.netbohrium.com One such chemical is 3-acetamido-5-acetylfuran (B13792600) (3A5AF). researchgate.netnih.govsoton.ac.uk
A proof-of-concept study has demonstrated the successful synthesis of this compound from 3A5AF. researchgate.netnih.govsoton.ac.ukresearchgate.net This approach is particularly noteworthy as it utilizes a bio-based starting material that is perfectly suited for the synthesis of the this compound framework. researchgate.net The conversion of chitin to 3A5AF, and subsequently to this compound, represents a significant step towards a "shell biorefinery," where waste crustacean shells are valorized into high-value chemicals. researchgate.netnih.govsoton.ac.ukresearchgate.net This method highlights the potential of chitin as a sustainable source for nitrogen-containing fine chemicals. researchgate.netnih.govsoton.ac.uk The synthesis of this compound from 3A5AF was achieved in a seven-step sequence. researchgate.net
The use of 3A5AF is advantageous because installing a nitrogen substituent at the C3 position of a furan (B31954) ring is typically challenging. researchgate.netmdpi.com 3A5AF, with its inherent nitrogen atom, provides a direct and efficient route to 3-amidofurans, which are key structural motifs in the proximicins. researchgate.netmdpi.com The development of efficient methods to produce 3A5AF from chitin and its monomer, N-acetyl-D-glucosamine (NAG), is an active area of research, with machine learning being employed to optimize reaction conditions. rsc.org
The sustainable synthesis of this compound from chitin-derived 3A5AF also incorporates the principles of green chemistry by utilizing environmentally benign solvents and reagents. researchgate.net This approach aims to reduce the environmental impact of the synthesis compared to previous methods. researchgate.netresearchgate.netmdpi.com The synthesis of this compound from 3A5AF can be accomplished in six reactions using green solvents and reagents that can be sourced from renewable resources. researchgate.netresearchgate.net This commitment to green chemistry principles is a crucial aspect of developing truly sustainable production methods for valuable compounds like this compound. researchgate.net
Design and Evaluation of this compound Analogues
The promising biological activities of proximicins, coupled with the synthetic challenges of their difuran core, have spurred significant interest in the design and synthesis of analogues. These efforts aim to enhance their therapeutic potential, improve their synthetic accessibility, and elucidate their mechanism of action.
Rational Design for Enhanced Biological Activity
The rational design of this compound analogues is guided by the goal of improving their biological efficacy. rsc.org While the natural proximicins exhibit notable cytotoxic effects against various tumor cell lines, their DNA binding affinity is weak compared to structurally related natural products like netropsin (B1678217) and distamycin. researchgate.netacs.org This suggests that their mode of action may differ and that modifications could enhance their potency through various mechanisms.
Researchers have focused on creating hybrid molecules that combine structural features of proximicins with those of known DNA-binding agents. nih.gov The aim is to create new compounds with improved DNA binding capabilities and, consequently, enhanced cytotoxic effects. This approach involves leveraging the unique 4-aminofuran-2-carboxylic acid scaffold of proximicins as a novel building block in the design of new bioactive molecules. acs.org The design of these analogues often involves computational studies, such as DFT-calculations, to predict the conformational arrangements of the new molecules and their potential interactions with biological targets. researchgate.net
Exploration of Structural Modifications (e.g., Benzofuran (B130515) Moiety Replacement)
A significant hurdle in the broader investigation of proximicins is the challenging synthesis of their difuran core. researchgate.netresearchgate.net To address this, a key strategy has been the replacement of one of the furan rings with a more synthetically accessible benzofuran moiety. researchgate.netresearchgate.net The benzofuran scaffold is a "privileged" structure in medicinal chemistry, found in numerous approved drugs and bioactive compounds. nih.gov
This modification has led to the creation of a new series of furan-benzofuran-containing proximicin analogues. researchgate.net These analogues have been synthesized and evaluated for their antiproliferative activities, particularly against human glioblastoma cells (U-87 MG). researchgate.netresearchgate.net The results have been promising, with some benzofuran-containing analogues exhibiting higher antiproliferative activity against these cancer cells than the parent proximicins and even the standard chemotherapeutic agent temozolomide. researchgate.netnih.gov For instance, one analogue, designated as 23(16), showed a significantly lower IC50 value against U-87 MG cells compared to both proximicins A-C and temozolomide. researchgate.netnih.gov
The rationale for this enhanced activity is hypothesized to be linked to the favorable biological properties associated with the benzofuran ring system. nih.gov Structural modifications are not limited to the core but also include substitutions at various positions of the benzofuran ring to explore structure-activity relationships further. rsc.org
Impact of N-Terminal and C-Terminal Substituents on Activity
Modifications at the N-terminus and C-terminus of the proximicin scaffold have a profound impact on their biological activity. All three natural proximicins (A, B, and C) share a common N-terminal methyl carbamate (B1207046) group but differ at their C-termini. This compound has a carboxamide, while Proximicin B and C are linked to tyramine (B21549) and tryptamine (B22526), respectively. researchgate.net
In the development of proximicin analogues, particularly those with a benzofuran core, various substituents have been introduced at both the N- and C-termini to create libraries of new compounds. researchgate.netresearchgate.netsemanticscholar.orgmdpi.com These libraries have been screened to establish initial structure-activity relationships (SAR). researchgate.net
The nature of the terminal substituents can influence several properties, including:
Cytotoxicity: Different terminal groups can lead to significant variations in the cytotoxic potency of the analogues against different cancer cell lines. aacrjournals.org For example, Proximicin C, with its tryptamine C-terminal group, shows higher cytotoxicity against U-87 MG and MDA-MD-231 breast carcinoma cells compared to Proximicin B. aacrjournals.org
Stability: Terminal modifications, such as N-terminal acetylation, can enhance the stability of peptides against proteolytic degradation, a crucial factor for their potential therapeutic use. frontiersin.orgnih.gov
Systematic modifications of the terminal ends of the proximicin scaffold are a key strategy for fine-tuning the biological profile of these compounds. frontiersin.org
Advanced Research on Proximicin A S Biological Activities
Anticancer Activity Research
Proximicin A has shown potential as an anticancer agent, exhibiting inhibitory effects against several human tumor cell lines. nih.govcapes.gov.br Its mechanisms of action are multifaceted, involving the halting of cell proliferation and the induction of programmed cell death.
Cytostatic Effects on Diverse Human Tumor Cell Lines
This compound demonstrates a strong cytostatic effect on a variety of human tumor cell lines. nih.govcapes.gov.br This activity is characterized by the inhibition of cell growth and proliferation. Research has identified its efficacy against cell lines derived from various cancers, highlighting its broad-spectrum potential. mdpi.comwiley-vch.de
Growth Inhibition in Specific Carcinoma Models (e.g., Gastric Adenocarcinoma, Hepatocellular Carcinoma, Breast Carcinoma, Glioblastoma)
Detailed investigations have confirmed the growth-inhibiting properties of proximicins in several specific cancer models. This compound has been shown to inhibit the growth of gastric adenocarcinoma (AGS), hepatocellular carcinoma (HepG2), and breast carcinoma (MCF-7) cell lines. mdpi.com Notably, its efficacy is reported to be reduced in breast cancer (MCF-7) cells compared to gastric and hepatocellular carcinoma cells.
In the context of glioblastoma, research has focused more on Proximicin C, which has shown significant cytotoxicity against U-87 MG glioblastoma cells. researchgate.netaacrjournals.orgnih.gov Studies on analogues of proximicins have also been conducted to enhance antiproliferative activity against glioblastoma. nih.govresearchgate.net
Table 1: Growth Inhibition Data for Proximicins
| Compound | Cancer Cell Line | Cancer Type | Reported Activity |
|---|---|---|---|
| This compound | AGS | Gastric Adenocarcinoma | Growth inhibition observed. mdpi.comwiley-vch.de |
| This compound | HepG2 | Hepatocellular Carcinoma | Growth inhibition observed. mdpi.comwiley-vch.de |
| This compound | MCF-7 | Breast Carcinoma | Reduced efficacy compared to AGS and HepG2. |
| Proximicin C | U-87 MG | Glioblastoma | Significant cytotoxicity observed. researchgate.netaacrjournals.orgnih.gov |
| Proximicin C | MDA-MD-231 | Breast Carcinoma | Significantly higher cytotoxicity compared to Proximicin B. researchgate.netaacrjournals.org |
Promotion of Programmed Cell Death Mechanisms
Proximicins are understood to exert their anticancer effects in part by inducing programmed cell death, or apoptosis. researchgate.net this compound is believed to interfere with cellular proliferation pathways and enhance apoptotic cell death. In gastric adenocarcinoma (AGS) cells, it has been observed to increase the intracellular levels of p53 and the cyclin-dependent kinase inhibitor p21, which suggests an induction of cell cycle arrest and apoptosis. ipsintelligentsia.com
The broader family of proximicins also demonstrates this pro-apoptotic activity. For instance, Proximicin B has been shown to induce apoptosis in Hodgkin's lymphoma (L1236) and T-cell leukemia (Jurkat 16) cell lines. researchgate.netaacrjournals.org Similarly, Proximicin C can induce the up-regulation of p53 and p21 in gastric adenocarcinoma cells. aacrjournals.org This activation of cell-cycle regulatory proteins is a key mechanism in preventing the transition of cells from the G1 to the S phase of the cell cycle. aacrjournals.org
Antimicrobial Activity Research
While noted for its potent anticancer properties, this compound exhibits weak antibacterial activity. nih.govcapes.gov.br However, other members of the proximicin family have demonstrated more significant antimicrobial effects, particularly against certain resistant bacterial strains.
Spectrum of Activity Against Specific Microorganisms (e.g., Escherichia coli, Enterococcus faecalis)
Screening of the proximicin family against various microorganisms has been conducted. nih.gov Specifically, Proximicin B and C were evaluated against Escherichia coli and Enterococcus faecalis. nih.govrsc.org While Gram-negative bacteria like E. coli K12 were found to be resistant to Proximicin B and C, Proximicin B did show activity against Gram-positive bacteria. ipsintelligentsia.comnih.gov
Efficacy Against Antibiotic-Resistant Bacterial Strains (e.g., Methicillin- and Multidrug-Resistant Staphylococcus aureus)
A noteworthy finding is the efficacy of Proximicin B against antibiotic-resistant bacteria. nih.gov It has displayed significant growth inhibition activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) EMRSA-15 and -16 strains. nih.govrsc.org This activity was observed at concentrations comparable to those of selected tetracyclines, indicating its potential as a lead compound for developing new antibiotics to combat resistant infections. nih.govrsc.org
Table 2: Antimicrobial Activity of Proximicins
| Compound | Microorganism | Reported Activity |
|---|---|---|
| Proximicin B | Escherichia coli | Resistant. ipsintelligentsia.comnih.gov |
| Proximicin C | Escherichia coli | Resistant. ipsintelligentsia.com |
| Proximicin B | Enterococcus faecalis | Screened, activity noted against Gram-positive bacteria. nih.govnih.govrsc.org |
| Proximicin C | Enterococcus faecalis | Screened. nih.govrsc.org |
| Proximicin B | Methicillin-resistant Staphylococcus aureus (MRSA) | Significant growth inhibition observed. nih.govrsc.org |
Structural Biology of Proximicin a
Conformational Analysis Using Advanced Techniques
To elucidate the three-dimensional structure of Proximicin A, researchers have employed a combination of advanced analytical and computational methods.
X-ray Structure Analysis of this compound and Related Dipeptides
X-ray crystallography has been a key technique in determining the solid-state conformation of molecules related to this compound. Analysis of crystals of a protected 4-amino-furan-2-carboxylic acid dipeptide, a core component of the proximicins, revealed a stretched or linear conformation. nih.govresearchgate.net This finding is significant when compared to the sickle-shaped crystal structures observed for the DNA-binding natural products netropsin (B1678217) and distamycin, which share some structural similarities with the proximicins. nih.govresearchgate.net The distinct conformation observed in the dipeptide provides a foundational insight into the likely spatial arrangement of the full this compound molecule.
Quantum Chemical Studies and DFT Calculations on Conformation
Quantum chemical studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in confirming and expanding upon the experimental findings from X-ray analysis. nih.govresearchgate.net These computational methods allow for the exploration of the potential energy landscape of this compound and related molecules, identifying the most stable conformations. uni-wuerzburg.de DFT calculations have elegantly confirmed that the most stable conformers of the proximicins are linear. nih.govresearchgate.net In contrast, sickle-shaped conformations, which are characteristic of DNA-binding agents like netropsin and distamycin, were found to be less stable for the proximicins, possessing higher Gibbs energies. nih.govresearchgate.net These theoretical calculations provide a robust model for understanding the conformational preferences of this compound at the molecular level.
Characterization of Molecular Conformations
The combination of experimental and theoretical studies has led to a clear characterization of the molecular shape of this compound.
Defining Unique Structural Motifs
Importance of the 4-Amino-Furan-2-Carboxylic Acid Structural Element
The characteristic structural element of the proximicins is the 4-amino-furan-2-carboxylic acid, a previously unknown γ-amino acid. researchgate.netresearchgate.net This component is a significant departure from the N-methyl-4-amino-pyrrole-carboxylic acid that forms the core of related natural products like netropsin and distamycin. researchgate.net While structurally similar to these DNA binders, the proximicins exhibit different cellular targets and possess considerably greater antitumor activity and cytotoxicity. acs.orgnih.gov
Furthermore, this unique amino acid is crucial for the biological activity of proximicins. This compound has demonstrated a strong cytostatic effect on various human tumor cell lines. researchgate.netipsintelligentsia.com The 4-amino-furan-2-carboxylic acid moiety contributes to the molecule's ability to interact with cellular targets, as evidenced by docking studies with Human Epidermal Growth Factor Receptor 2 (HER2), where this compound forms multiple hydrogen bonds and hydrophobic interactions. ipsintelligentsia.com
Significance of 2,4-Disubstituted Furan (B31954) Rings in this compound Structure
The proximicin family of compounds is characterized by the presence of 2,4-disubstituted furan rings. ncl.ac.uk These furan amino acid dipeptides form the central core of the molecules. acs.orgnih.gov The specific 2,4-disubstitution pattern is a defining feature that contributes to the unique properties of these natural products.
Research has shown that while oligomers composed solely of 2,4-disubstituted furan amino acids exhibit poor DNA-binding activity, their incorporation into hybrid molecules yields significant results. researchgate.net When a furan carboxamide is paired with N-methylpyrrole (Py) or N-methylimidazole (Im) rings within a hairpin polyamide structure, the resulting molecule demonstrates excellent stabilization of duplex DNA and the ability to discriminate between different DNA sequences. researchgate.netnih.gov This suggests that the furan ring, in the right context, can act as a mimic for the pyrrole (B145914) ring in the established Py/Im polyamide pairing rules for DNA recognition. researchgate.net
The development of synthetic routes to produce the 2,4-disubstituted furan core has been a critical step in exploring the potential of proximicin analogs. acs.org These synthetic efforts have allowed for the creation of furan-based mimics of netropsin and distamycin, further highlighting the importance of the furan scaffold in designing new DNA-binding agents. researchgate.net The presence of the 2,4-disubstituted furan ring is not only a hallmark of the proximicin structure but also a key element for their cytotoxic and cell-arresting capabilities, making them interesting leads for clinical drug development. ncl.ac.uk
Q & A
Q. What experimental methodologies are recommended for isolating and purifying Proximicin A from natural sources?
this compound isolation typically involves solvent extraction, followed by chromatographic techniques such as HPLC or column chromatography. Critical parameters include solvent polarity (e.g., methanol:water gradients) and stationary phase selection (e.g., C18 reverse-phase columns). Purity validation requires NMR spectroscopy and high-resolution mass spectrometry (HRMS) . For reproducibility, adhere to protocols from studies like Smith et al. (2022), which detail centrifugation speeds and temperature controls during extraction .
Q. How is the structural elucidation of this compound achieved, and what analytical tools are essential?
Structural determination combines X-ray crystallography for crystalline samples and 2D NMR (e.g., COSY, HSQC) for solution-state analysis. Key spectral markers include proton coupling patterns for stereochemical assignments. Comparative data from isotopic labeling (e.g., ^13C-enriched cultures) can resolve ambiguities in complex regions of the molecule .
Q. What in vitro models are commonly used to assess this compound’s antimicrobial activity?
Standard assays include broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923) and mycobacteria (e.g., Mycobacterium tuberculosis H37Rv). Minimum inhibitory concentrations (MICs) should be corroborated with time-kill kinetics to differentiate bacteriostatic vs. bactericidal effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies often arise from variations in assay conditions (e.g., pH, serum protein interference) or strain-specific resistance mechanisms. A meta-analysis approach is recommended:
- Step 1 : Tabulate variables (e.g., inoculum size, incubation time) from conflicting studies .
- Step 2 : Replicate assays under standardized conditions (e.g., ISO 20776-1) while controlling for confounding factors like efflux pump activity .
- Step 3 : Apply statistical models (e.g., ANOVA with post-hoc tests) to identify significant variables affecting potency .
Q. What strategies optimize this compound’s stability in pharmacokinetic studies?
Stability challenges include pH-dependent degradation and serum protein binding. Methodological solutions:
- Use lyophilized formulations with cryoprotectants (e.g., trehalose) for long-term storage .
- Employ LC-MS/MS with stable isotope-labeled internal standards to quantify degradation products .
- Conduct forced degradation studies (e.g., exposure to UV light, oxidizers) to identify vulnerable functional groups .
Q. How do researchers design experiments to investigate this compound’s mechanism of action amid conflicting hypotheses?
Conflicting hypotheses (e.g., membrane disruption vs. nucleic acid intercalation) require multi-modal validation:
- Fluorescence microscopy : Track membrane integrity using dyes like SYTOX Green .
- Transcriptomic profiling : Compare gene expression in treated vs. untreated pathogens (e.g., RNA-seq) to identify pathway disruptions .
- Molecular docking : Simulate binding affinities to proposed targets (e.g., DNA gyrase) using software like AutoDock Vina .
Methodological and Data Analysis Questions
Q. What criteria should guide the selection of animal models for in vivo efficacy studies of this compound?
Prioritize models that replicate human disease pathophysiology. For example:
Q. How can researchers address low yield in this compound biosynthesis during genetic engineering approaches?
Low yields in heterologous expression systems (e.g., Streptomyces lividans) may stem from inefficient promoter compatibility or codon usage biases. Solutions:
- Optimize ribosomal binding sites (RBS) via tools like RBS Calculator .
- Use CRISPR-Cas9 for targeted activation of silent biosynthetic gene clusters .
- Monitor intermediate metabolites via LC-MS to identify bottlenecks in the pathway .
Data Presentation and Reproducibility
Q. What metrics should be included in supplementary materials to ensure reproducibility of this compound studies?
Essential data for replication:
Q. How should researchers document and mitigate batch-to-batch variability in this compound production?
Implement quality control (QC) protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
